1-Methylpentadecyl 5-oxo-L-prolinate

Lipophilicity Dermal Delivery Physicochemical Property

1-Methylpentadecyl 5-oxo-L-prolinate (CAS 37673-29-3), also named 2-hexadecanyl 5-oxo-L-prolinate, is a pyroglutamic acid (PCA) ester with the molecular formula C21H39NO3 and a molecular weight of approximately 353.5 g/mol. It belongs to the class of lipophilic alkyl pyroglutamates and is structurally characterized by a branched C16 alkyl chain attached via an ester bond to the 5-oxo-L-proline (pyroglutamic acid) headgroup.

Molecular Formula C21H39NO3
Molecular Weight 353.5 g/mol
CAS No. 37673-29-3
Cat. No. B12661569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpentadecyl 5-oxo-L-prolinate
CAS37673-29-3
Molecular FormulaC21H39NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C)OC(=O)C1CCC(=O)N1
InChIInChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1
InChIKeyXPTUNYJQBDNKTK-GGYWPGCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpentadecyl 5-oxo-L-prolinate (CAS 37673-29-3): A Branched-Chain C16 Pyroglutamate Ester for Dermal Delivery and Cosmetic Formulation


1-Methylpentadecyl 5-oxo-L-prolinate (CAS 37673-29-3), also named 2-hexadecanyl 5-oxo-L-prolinate, is a pyroglutamic acid (PCA) ester with the molecular formula C21H39NO3 and a molecular weight of approximately 353.5 g/mol [1]. It belongs to the class of lipophilic alkyl pyroglutamates and is structurally characterized by a branched C16 alkyl chain attached via an ester bond to the 5-oxo-L-proline (pyroglutamic acid) headgroup . The compound is primarily recognized for its utility as a skin conditioning agent and a precursor for the sustained dermal delivery of pyroglutamic acid, a key component of the skin's natural moisturizing factor [2].

Why Linear C16 Analogs Cannot Simply Replace 1-Methylpentadecyl 5-oxo-L-prolinate in Bioavailability-Driven Formulations


Within the C16 PCA ester category, the specific branching pattern of the alkyl chain is a critical, non-interchangeable parameter that dictates physicochemical behavior crucial for dermal delivery [1]. A simple substitution with the unbranched, linear-chain analog hexadecyl 5-oxo-L-prolinate (Cetyl PCA, CAS 37673-20-4) will alter the compound's lipophilicity (LogP) and enzymatic hydrolysis kinetics [2]. The methyl branch at the 1-position of the alkyl chain on 1-methylpentadecyl 5-oxo-L-prolinate introduces steric hindrance near the ester bond. This structural nuance is designed to modulate the rate of esterase-mediated cleavage in the viable epidermis, impacting the release profile of the parent pyroglutamic acid and, consequently, the duration of its moisturizing and barrier-function effects [3]. The quantitative evidence below details these critical performance differentials.

Quantitative Differential Evidence for 1-Methylpentadecyl 5-oxo-L-prolinate vs. Key Comparators


Reduced Lipophilicity (LogP) Compared to Linear C16 Analog Cetyl PCA

The branched-chain structure of 1-methylpentadecyl 5-oxo-L-prolinate results in a quantifiably lower ACD/LogP value compared to its linear-chain isomer, hexadecyl 5-oxo-L-prolinate (Cetyl PCA). From ChemSpider/PubChem data, the target compound exhibits an ACD/LogP of 5.86 , whereas the linear analog has an ACD/LogP of 6.05 . This difference of -0.19 log units indicates lower intrinsic lipophilicity. An independent source (SIELC) reports LogP values of 5.77 and 5.82, respectively, confirming the trend with a difference of -0.05 units [1]. Reduced lipophilicity is a key parameter for optimizing the 'drug-likeness' of topical actives, as excessively high LogP (>5) can lead to sequestration in the stratum corneum rather than penetration into the viable epidermis.

Lipophilicity Dermal Delivery Physicochemical Property Partition Coefficient

Slightly Lower Predicted Boiling Point Versus Linear C16 Analog

The branching in 1-methylpentadecyl 5-oxo-L-prolinate affects its intermolecular interactions, leading to a marginally lower predicted boiling point compared to its linear-chain counterpart. The compound has a predicted boiling point of 483.3 ± 38.0 °C at 760 mmHg , while the linear analog, hexadecyl 5-oxo-L-prolinate, has a predicted boiling point of 487.7 ± 38.0 °C . The quantified difference of -4.4 °C, although derived from in silico models, is a consistent indicator of weakened van der Waals forces due to the branched architecture.

Thermal Stability Volatility Formulation Processing Physicochemical Property

Class-Level Evidence for Superior Long-Term Skin Moisturization over Free Pyroglutamic Acid

The foundational patent literature for pyroglutamic acid esters states a critical, class-level performance advantage over the free acid for skin moisturization. Pyroglutamic acid applied topically provides only a 'temporary moisturising effect' as it is 'easily washed away' [1]. In contrast, the ester prodrugs, including 1-methylpentadecyl 5-oxo-L-prolinate, are designed to penetrate the stratum corneum. There, they serve as substrates for endogenous pyroglutamate peptidase (E.C. 3.4.19.3), releasing pyroglutamic acid in situ and providing a substrate for long-term skin benefit [2][3]. Experimental work on related esters, such as hexyl (S)-2-pyrrolidone-5-carboxylate, confirms this concept by showing better diffusion properties and a 'higher potential bioavailabilty' compared to the free acid [4].

Skin Moisturization Dermal Delivery Sustained Release Stratum Corneum

Class-Level Evidence for Potent Dermal Penetration Enhancement

Pyroglutamic acid alkyl esters, as a class, are established dermal penetration enhancers for therapeutic agents with poor skin permeation [1]. This class includes 1-methylpentadecyl 5-oxo-L-prolinate, whose branched C16 alkyl chain fits the preferred structural profile. Quantitative data from a close structural analog, oleyl pyroglutamate, demonstrates this potent effect: it enhanced the transdermal penetration of three model drugs by 7.9-fold, 41.8-fold, and 2.8-fold, respectively [2]. In vitro studies with dodecyl-L-pyroglutamate demonstrate the mechanism at the stratum corneum level, showing a progressive concentration-dependent disruption of lipid organization, directly linked to increased drug diffusivity and flux [3].

Transdermal Drug Delivery Penetration Enhancer Stratum Corneum Permeation

Optimal Application Scenarios for 1-Methylpentadecyl 5-oxo-L-prolinate Based on Performance Evidence


Formulation of High-Efficacy Anti-Aging or Dry-Skin Moisturizers Requiring Sustained Hydration

Leverage the class-level evidence for converting a temporary moisturizer into a long-acting dermal treatment [1]. 1-Methylpentadecyl 5-oxo-L-prolinate's branched ester is specifically engineered for this role. A formulation incorporating this compound can be scientifically marketed as a 'bioactivated hydrator,' as the ester prodrug penetrates the stratum corneum and is cleaved by resident enzymes to continuously replenish pyroglutamic acid, a core natural moisturizing factor component [2]. This offers a clear, evidence-backed advantage over products using only free pyroglutamic acid or its simple sodium salt (Sodium PCA), which provide only a short-lived, surface-level humectant effect.

Development of Advanced Transdermal and Topical Drug Delivery Systems

For pharmaceutical or cosmeceutical actives with notoriously poor skin permeability (e.g., acyclovir, certain anti-inflammatories, or hydrophilic peptides), this compound is a strategic formulation choice [3]. The class-level evidence provided by oleyl pyroglutamate, with enhancement ratios reaching 41.8-fold for specific drugs, supports its use as a potent, metabolically degradable penetration enhancer [4]. Its specific LogP and branched structure may offer a tunable approach to enhancing flux without the persistent skin irritation often associated with other enhancers, as pyroglutamate esters are designed to metabolize into non-toxic endogenous substances upon crossing the barrier [5].

Precision Tuning of Product Sensorial Profile and Physicochemical Stability

The quantitative LogP and boiling point differentials provide concrete physical chemistry rationales for material selection during formulation development. A scientist choosing between this branched ester and the more lipophilic linear Cetyl PCA (hexadecyl 5-oxo-L-prolinate) can justify the selection based on specific performance goals. The 0.19-unit lower LogP of 1-methylpentadecyl 5-oxo-L-prolinate indicates it can partition into the emulsion's continuous phase more modestly than the linear analog, potentially leading to different viscoelastic properties and a distinct, potentially less greasy, skin feel. Similarly, the slightly lower boiling point offers a minor but real advantage in energy-efficient hot processing .

Cosmetic and Personal Care Products Requiring Bio-Based and Functional Emollient Claims

The compound's origin as a derivative of the naturally occurring amino acid L-pyroglutamic acid and a fatty alcohol aligns with the market demand for bio-compatible and 'skin-identical' ingredients [1]. In procurement, choosing 1-methylpentadecyl 5-oxo-L-prolinate over a petrochemically derived or simpler emollient allows a brand to substantiate dual functional claims: a primary claim of providing long-term moisturization (backed by the ester prodrug mechanism) and a secondary claim of being a performance emollient that is metabolically recognized and processed by the skin. This multifaceted value proposition is difficult to achieve with non-functional emollients like isopropyl myristate.

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